2-(3-Methylphenyl)cyclohexan-1-one
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Overview
Description
2-(3-Methylphenyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-methylphenyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, 3-methylphenylmagnesium bromide is reacted with cyclohexanone to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Aromatic compounds with various substituents such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-(3-Methylphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a single ketone group.
2-Phenylcyclohexan-1-one: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
3-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at the third position.
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-one is unique due to the presence of both a 3-methylphenyl group and a cyclohexanone structure. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H16O |
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Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI Key |
BQHZVXXUIHNXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCC2=O |
Origin of Product |
United States |
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